2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
2,4-Difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms, a phenylmorpholine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phenylmorpholine Moiety: This step involves the reaction of phenylamine with epichlorohydrin to form 2-phenylmorpholine.
Alkylation: The 2-phenylmorpholine is then alkylated with 1,4-dibromobutane to introduce the butyl chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated product with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution.
Oxidation and Reduction: The phenylmorpholine moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products with various nucleophiles replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the phenylmorpholine moiety.
Reduction: Reduced forms of the phenylmorpholine moiety.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated sulfonamides on biological systems. Its structure allows it to interact with various biological targets, making it useful in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The presence of the sulfonamide group suggests it could act as an enzyme inhibitor, while the fluorine atoms may enhance its metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased resistance to degradation or improved performance in specific applications.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonamide: Lacks the phenylmorpholine and butyl groups, making it less complex.
N-(4-(2-Phenylmorpholino)butyl)benzenesulfonamide: Similar structure but without the fluorine atoms, which may affect its reactivity and stability.
4-(2-Phenylmorpholino)butylamine: Contains the phenylmorpholine and butyl groups but lacks the sulfonamide and fluorine atoms.
Uniqueness
2,4-Difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to the combination of its fluorinated benzene ring, phenylmorpholine moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3S/c21-17-8-9-20(18(22)14-17)28(25,26)23-10-4-5-11-24-12-13-27-19(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,19,23H,4-5,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREACJLTMVSBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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